Aromadendrene Aromadendrene Aromandendrene is a sesquiterpenoid.
Aromadendrene is a natural product found in Vitex negundo, Guatteria blepharophylla, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 489-39-4
VCID: VC21342198
InChI: InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3
SMILES: CC1CCC2C1C3C(C3(C)C)CCC2=C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

Aromadendrene

CAS No.: 489-39-4

Cat. No.: VC21342198

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Aromadendrene - 489-39-4

CAS No. 489-39-4
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name 1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene
Standard InChI InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3
Standard InChI Key ITYNGVSTWVVPIC-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C
SMILES CC1CCC2C1C3C(C3(C)C)CCC2=C
Canonical SMILES CC1CCC2C1C3C(C3(C)C)CCC2=C
Boiling Point 121.00 °C. @ 10.00 mm Hg

Chemical Structure and Properties

Structural Characteristics

Aromadendrene possesses a distinctive tricyclic structure comprising a five-membered ring (ring A), a seven-membered ring (ring B), and a three-membered ring (ring C) carbon skeleton . This complex architecture features a dimethyl cyclopropane ring fused to a hydroazulene skeleton, giving aromadendrene its unique three-dimensional conformation and reactivity. The molecular formula of aromadendrene is C15H24, with a molecular weight of 204.3511 .

The structural complexity of aromadendrene is noteworthy, as it contains several stereocenters that contribute to its specific biological activities. The compound's structure includes an exocyclic methylene group that researchers believe confers its antibacterial properties . Various natural derivatives of aromadendrene exist due to oxidation, acylation, and glycosylation at different positions of the basic skeleton, leading to a family of related compounds with diverse biological effects .

Physical and Chemical Properties

Aromadendrene is characterized by its distinctive earthy, wood-like odor, which makes it valuable in the fragrance industry. As a sesquiterpenoid, it shares properties with other members of this class while maintaining its unique characteristics due to its specific structure. The compound has a boiling point of approximately 121°C at 10 mm Hg pressure.

The chemical reactivity of aromadendrene is influenced by its tricyclic structure and the presence of specific functional groups. The compound's stability and reactivity under various conditions are important considerations for its extraction, purification, and application in different fields. Its structural features also determine its solubility profile, making it relatively lipophilic and soluble in organic solvents, a property that affects its bioavailability and pharmacokinetics.

Natural Sources and Distribution

Plant Sources

Aromadendrene is widely distributed in the plant kingdom and has been identified in numerous species across different families. The compound is most commonly associated with eucalyptus trees, from which it derives its name, but its presence extends to many other plants . Notable sources include:

  • Eucalyptus species (Myrtaceae family)

  • Mushrooms of the Melanoleuca genus

  • Japanese honeysuckle (Lonicera japonica)

  • Guava leaves (Psidium guajava)

  • Cannabis (Cannabis sativa)

  • Pineapple (Ananas comosus)

  • Various plants from the Lamiaceae family, particularly Salvia species

The concentration of aromadendrene varies significantly among different plant species and even within the same species depending on geographical location, growing conditions, harvesting time, and extraction methods. For instance, in Salvia algeriensis, aromadendrene content has been reported to reach as high as 71.1% of the essential oil composition, making this plant a particularly rich source of the compound .

Environmental Factors Affecting Distribution

The production of aromadendrene in plants is influenced by various environmental factors, including climate, soil conditions, and ecological interactions. These factors can significantly impact the quantity and quality of aromadendrene in plant essential oils. Research has shown that plants may produce higher levels of aromadendrene and other terpenes as protective mechanisms against environmental stressors, predators, or pathogens.

The distribution of aromadendrene-containing plants across different geographical regions contributes to the compound's availability and has implications for its commercial extraction and utilization. The variability in aromadendrene content across different plant sources and growing conditions presents both challenges and opportunities for researchers and manufacturers interested in harnessing this compound for various applications.

Biological Activities of Aromadendrene

Anti-inflammatory and Analgesic Properties

Aromadendrene has demonstrated significant anti-inflammatory and pain-relieving properties in various studies. In cannabis, it plays a role in the plant's anti-inflammatory effects through the entourage effect, potentially making it valuable for managing chronic pain conditions . This anti-inflammatory activity is attributed to aromadendrene's ability to inhibit specific inflammatory pathways and mediators, although the exact mechanisms require further elucidation.

The analgesic properties of aromadendrene complement its anti-inflammatory effects, suggesting potential applications in pain management therapies. Some research indicates that aromadendrene may help tetrahydrocannabinol (THC) pass through the blood-brain barrier more readily, which could enhance the efficacy of cannabis-based analgesics . This synergistic effect highlights the potential value of aromadendrene in developing more effective pain management strategies.

Antimicrobial Properties

One of the most extensively studied aspects of aromadendrene is its antimicrobial activity. Research has shown that aromadendrene exhibits broad-spectrum antibacterial properties against various pathogens, including drug-resistant strains . The compound's exocyclic methylene group is believed to be partly responsible for these antibacterial effects .

Studies of essential oils containing high concentrations of aromadendrene have demonstrated effectiveness against several bacterial species. For example, the essential oil of Schinus molle L., which is rich in aromadendrene, has shown inhibitory activity against Xanthomonas citri, a bacterium responsible for citrus canker disease . Additionally, aromadendrene-type compounds have demonstrated antifungal activity, with aromadendrane-4,10-diol showing inhibition against the fungus Cladosporium cladosporioides .

The antimicrobial properties of aromadendrene extend beyond bacteria and fungi to include potential activity against certain viral pathogens, suggesting broader applications in infection control and treatment. These properties make aromadendrene and aromadendrene-rich essential oils promising candidates for developing natural antimicrobial agents.

Antioxidant Activity and Cytotoxicity

The antioxidant effects of aromadendrene are often correlated with its cytotoxic properties, particularly against cancer cells. Although specific mechanisms remain under investigation, the compound's ability to modulate oxidative stress and cellular signaling pathways likely contributes to its potential anticancer activities . This dual activity—protecting normal cells from oxidative damage while exhibiting cytotoxicity toward cancer cells—makes aromadendrene an interesting candidate for further cancer research.

Biosynthesis and Metabolic Pathways

Biosynthetic Pathway

The biosynthesis of aromadendrene follows the typical terpene biosynthetic pathway, beginning with the precursor farnesyl pyrophosphate (FPP). Specialized enzymes called sesquiterpene synthases (STSs) catalyze the conversion of FPP to the basic aromadendrene skeleton . This process involves complex cyclization reactions that form the characteristic tricyclic structure of aromadendrene.

After the formation of the basic skeleton, additional modifications occur through the action of various enzymes, particularly cytochrome P450 oxidases and other tailoring enzymes. These modifications, including oxidation, acylation, and glycosylation at different positions of the molecule, lead to the diverse array of aromadendrene-type compounds found in nature . The specific enzymes involved in these modifications vary among different plant species, contributing to the chemical diversity of aromadendrene derivatives.

Recent advances in the field of synthetic biology have enabled the identification and characterization of key sesquiterpene synthases involved in aromadendrene biosynthesis. For example, viridiflorol synthase has been engineered for efficient biosynthesis of viridiflorol, an aromadendrene-type compound, in Escherichia coli strains . These developments open possibilities for the biotechnological production of aromadendrene and related compounds.

Metabolic Fate in Biological Systems

The metabolic fate of aromadendrene in biological systems, including humans, remains an area requiring further research. As a lipophilic compound, aromadendrene likely undergoes Phase I and Phase II metabolic transformations in the liver, involving oxidation, reduction, and conjugation reactions. These metabolic processes affect the compound's bioavailability, activity, and elimination from the body.

Understanding the metabolic pathways of aromadendrene is crucial for evaluating its potential as a therapeutic agent. The compound's interaction with various metabolic enzymes, including cytochrome P450 isoforms, could influence its efficacy and safety profile. Additionally, knowledge of aromadendrene metabolism could help in designing more effective delivery systems or structural modifications to enhance its pharmacological properties.

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